molecular formula C11H12BrNO4S B12591541 3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid CAS No. 651058-86-5

3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid

Cat. No.: B12591541
CAS No.: 651058-86-5
M. Wt: 334.19 g/mol
InChI Key: MDKKQUOODPMHBU-UHFFFAOYSA-N
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Description

3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H12BrNO4S and a molecular weight of 334.18628 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropylmethyl group, and a sulfamoyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for 3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and other atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

651058-86-5

Molecular Formula

C11H12BrNO4S

Molecular Weight

334.19 g/mol

IUPAC Name

3-bromo-4-(cyclopropylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C11H12BrNO4S/c12-9-5-8(11(14)15)3-4-10(9)18(16,17)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,14,15)

InChI Key

MDKKQUOODPMHBU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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